![molecular formula C16H23N5O B13323431 1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine](/img/structure/B13323431.png)
1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide is a complex organic compound that features an indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(Hydroxymethyl)-1H-indole-3-carbaldehyde with N-pentylhydrazine-1-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-1H-indole derivatives, while reduction can produce 5-methyl-1H-indole derivatives.
科学的研究の応用
2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: Shares the hydroxymethyl functional group but differs in the core structure.
2,5-Bis(hydroxymethyl)furan: Another compound with hydroxymethyl groups, used in different applications.
5-Hydroxy-2(5H)-furanone: Similar in having a hydroxymethyl group but with a different ring structure.
Uniqueness
2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide is unique due to its combination of an indole core with a hydrazine carboximidamide moiety, providing distinct chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C16H23N5O |
|---|---|
分子量 |
301.39 g/mol |
IUPAC名 |
1-[(E)-[5-(hydroxymethyl)-1H-indol-3-yl]methylideneamino]-2-pentylguanidine |
InChI |
InChI=1S/C16H23N5O/c1-2-3-4-7-18-16(17)21-20-10-13-9-19-15-6-5-12(11-22)8-14(13)15/h5-6,8-10,19,22H,2-4,7,11H2,1H3,(H3,17,18,21)/b20-10+ |
InChIキー |
HXYYJPLPXWLAMQ-KEBDBYFISA-N |
異性体SMILES |
CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)CO |
正規SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


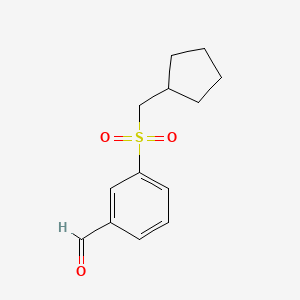
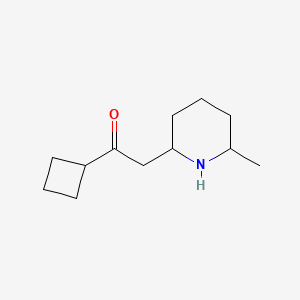
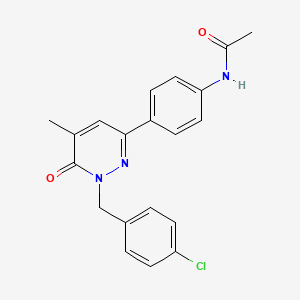
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
amine](/img/structure/B13323380.png)
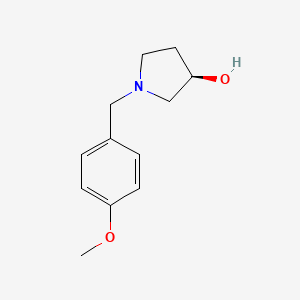
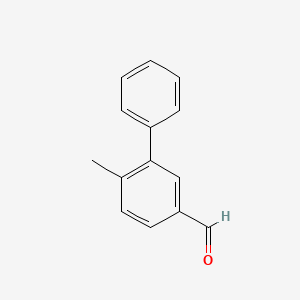
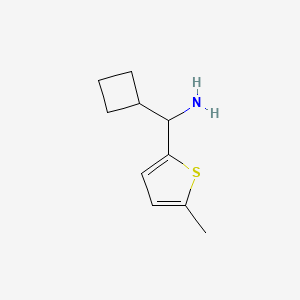
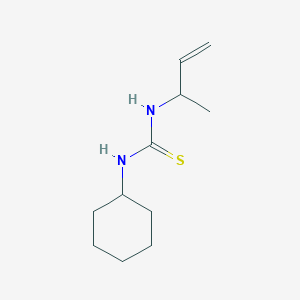
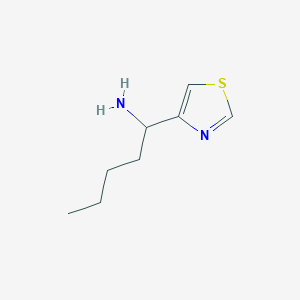
![1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323423.png)
![2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13323428.png)
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13323436.png)
![2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13323445.png)
